2-Octanol

Description

2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.

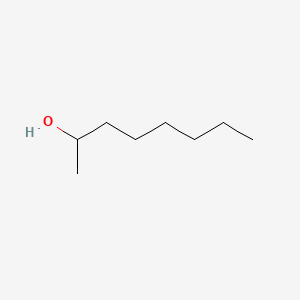

Structure

3D Structure

Properties

IUPAC Name |

octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027014 | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

76 °C | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

123-96-6, 25339-16-6, 4128-31-8 | |

| Record name | 2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B0DD5E40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique combination of a chiral center and a medium-length alkyl chain imparts specific physical and chemical characteristics that are leveraged in the synthesis of pharmaceuticals, the formulation of cosmetics, and the production of a wide array of industrial chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Octanol, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Properties of 2-Octanol

The fundamental properties of 2-Octanol are summarized in the tables below, offering a quick reference for its key physical and identifying characteristics.

Table 1: General and Physical Properties of 2-Octanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Characteristic, slightly aromatic | [1] |

| CAS Number | 123-96-6 | [1] |

| Melting Point | -38 °C | [1] |

| Boiling Point | 178.5 °C at 760 mmHg | [1] |

| Density | 0.8207 g/cm³ at 20 °C | [1] |

| Refractive Index (n_D^20) | 1.426 | [3] |

| Solubility in Water | 1.120 g/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |

| Vapor Pressure | 0.031 mbar at 20 °C | [1] |

| 0.11 mbar at 30 °C | [1] | |

| 0.9 mbar at 50 °C | [1] | |

| log P (Octanol/Water Partition Coefficient) | 2.9 | [1] |

Table 2: Spectral Data for 2-Octanol

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 0.89 (t, 3H), 1.18 (d, 3H), 1.2-1.5 (m, 10H), 1.68 (s, 1H, -OH), 3.80 (sextet, 1H) | [4][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 22.7, 23.4, 25.9, 29.5, 31.9, 39.5, 68.0 | [5] |

| Infrared (IR) Spectroscopy (Neat) | ν (cm⁻¹): ~3340 (broad, O-H stretch), ~2925 (C-H stretch), ~1115 (C-O stretch) | [6][7] |

| Mass Spectrometry (MS) | m/z: 45 (base peak), 59, 73, 87, 112 (M-18) | [8] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and the execution of common chemical reactions involving 2-Octanol.

Determination of Physical Properties

A logical workflow for the characterization of 2-Octanol's physical properties is outlined below.

Objective: To determine the boiling point of a liquid sample of 2-Octanol.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Mineral oil or silicone oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (1-2 mL) of 2-Octanol to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the 2-Octanol.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9][10][11] Record this temperature.

Objective: To determine the melting point of a solidified sample of 2-Octanol.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at both ends)

-

Sample of 2-Octanol (pre-frozen)

-

Mortar and pestle (if needed to powder the frozen sample)

Procedure:

-

If the frozen 2-Octanol is not a fine powder, gently grind it using a pre-chilled mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 2-Octanol (-38 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[12][13][14][15][16]

Objective: To accurately determine the density of liquid 2-Octanol.

Materials:

-

Pycnometer (a specific volume flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of 2-Octanol

-

Distilled water

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 20 °C) until the water reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper should be filled.

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Octanol and repeat the thermal equilibration in the water bath at the same temperature.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

-

The density of 2-Octanol (ρ_octanol) can be calculated using the following formula: ρ_octanol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[3][4][17][18]

Objective: To determine the solubility of 2-Octanol in water.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

-

Analytical balance

-

Sample of 2-Octanol

-

Distilled water

Procedure:

-

Prepare a series of test tubes, each containing a known volume of distilled water (e.g., 10 mL).

-

To each test tube, add a precisely weighed amount of 2-Octanol, creating a range of concentrations.

-

Stopper the test tubes and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 30 minutes) to ensure thorough mixing.

-

Allow the mixtures to stand undisturbed until any undissolved 2-Octanol separates, forming a distinct layer or droplets.

-

Observe the test tubes to identify the lowest concentration at which a separate phase of 2-Octanol is visible. The solubility lies between this concentration and the highest concentration at which no separate phase is observed.

-

For a more quantitative measurement, the aqueous phase of a saturated solution can be carefully separated and its 2-Octanol content analyzed using techniques like gas chromatography.[1][19][20][21][22]

Key Chemical Reactions and Protocols

The chemical reactivity of 2-Octanol is primarily dictated by its secondary hydroxyl group. The following diagram illustrates the main reaction pathways.

Objective: To synthesize 2-Octanone via the oxidation of 2-Octanol using sodium hypochlorite (B82951) (bleach).

Materials:

-

2-Octanol

-

Glacial acetic acid

-

Sodium hypochlorite solution (household bleach)

-

Sodium bisulfite

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Separatory funnel

-

Condenser

-

Thermometer

-

Stirring apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, a thermometer, and a separatory funnel, combine 2-Octanol and glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add the sodium hypochlorite solution from the separatory funnel, maintaining the reaction temperature between 15-20 °C.

-

After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

To quench any excess oxidizing agent, add a solution of sodium bisulfite until a starch-iodide paper test is negative.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-Octanone.

-

The product can be further purified by distillation.[6][23][24][25][26]

Objective: To synthesize an ester from 2-Octanol and a carboxylic acid (e.g., acetic acid) using an acid catalyst.

Materials:

-

2-Octanol

-

Carboxylic acid (e.g., glacial acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 2-Octanol, the carboxylic acid, and a few drops of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a designated period (e.g., 1-2 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Neutralize any remaining acid by washing with sodium bicarbonate solution.

-

Wash with saturated sodium chloride solution to aid in the separation of the layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess alcohol and any solvent by distillation to yield the ester product.[7][27][28][29][30]

Objective: To synthesize octenes through the acid-catalyzed dehydration of 2-Octanol.

Materials:

-

2-Octanol

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Place 2-Octanol in a distillation flask.

-

Slowly and carefully add a small amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up the apparatus for fractional distillation.

-

Gently heat the mixture. The lower-boiling octene products will distill over.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the collected distillate with sodium bicarbonate solution in a separatory funnel to remove any acidic impurities.

-

Dry the organic layer over anhydrous calcium chloride.

-

The product is a mixture of octene isomers, which can be analyzed and separated by gas chromatography if desired.[5][8][31][32][33]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of 2-Octanol. The tabulated data offers a convenient reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis and chemical manipulation. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals working with this important chemical compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. fpharm.uniba.sk [fpharm.uniba.sk]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. askfilo.com [askfilo.com]

- 6. Oxidation Of 2-Octanol Lab Report - 1112 Words | Bartleby [bartleby.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Solved Experiment #11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. thinksrs.com [thinksrs.com]

- 16. byjus.com [byjus.com]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. scribd.com [scribd.com]

- 21. scribd.com [scribd.com]

- 22. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 27. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 28. cerritos.edu [cerritos.edu]

- 29. odp.library.tamu.edu [odp.library.tamu.edu]

- 30. ocw.mit.edu [ocw.mit.edu]

- 31. Solved Experiment #11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]

- 32. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 33. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

A Technical Guide to the Synthesis of 2-Octanol from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-octanol (B43104) from castor oil, a renewable and sustainable feedstock. Castor oil's primary component, ricinoleic acid, serves as the key precursor for producing 2-octanol through a process of alkaline cleavage. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this conversion, offering valuable insights for professionals in chemical research and drug development.

Introduction to the Synthesis Pathway

The conversion of castor oil to 2-octanol is predominantly achieved through the alkaline fusion or pyrolysis of ricinoleic acid, which constitutes approximately 90% of the fatty acid content in castor oil.[1][2] This process cleaves the 18-carbon ricinoleic acid molecule into two valuable products: 2-octanol (an 8-carbon secondary alcohol) and sebacic acid (a 10-carbon dicarboxylic acid).[2][3]

The general chemical transformation can be summarized as follows:

Ricinoleic Acid + Strong Alkali (e.g., NaOH) → 2-Octanol + Sebacic Acid + H₂

This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst to improve reaction rates and yields.[1][4] The co-production of sebacic acid, a valuable monomer for polymers like nylon, enhances the economic viability of this process.[2][5]

Core Chemical Synthesis: Alkaline Cleavage of Ricinoleic Acid

The fundamental chemistry involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group in the ricinoleic acid chain. While the precise mechanism can be complex and dependent on specific reaction conditions, a proposed pathway involves the following key steps[2][6]:

-

Saponification: In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the triglyceride in castor oil is first saponified to form glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).

-

Dehydrogenation: The secondary alcohol group on the ricinoleate (B1264116) is oxidized to a ketone, forming a keto-intermediate.

-

Retro-Aldol Reaction: The resulting α,β-unsaturated ketone undergoes a retro-aldol cleavage, breaking the carbon-carbon bond and yielding 2-octanone (B155638) and the sodium salt of a 10-carbon aldehyde acid.[6]

-

Reduction and Oxidation: The 2-octanone is subsequently reduced to 2-octanol, and the aldehyde acid is oxidized to the disodium (B8443419) salt of sebacic acid.[6]

The overall process can be visualized as a signaling pathway from the initial reactant to the final products.

Caption: Chemical synthesis pathway for 2-octanol from castor oil.

Quantitative Data on Synthesis Yields

The yield of 2-octanol is highly dependent on the reaction conditions, including temperature, reaction time, and the ratio of alkali to oil. The use of microwave irradiation has been shown to significantly enhance reaction rates and yields.[7][8]

Table 1: Yields of 2-Octanol and Co-products under Various Conditions

| Starting Material | Alkali/Oil Ratio | Catalyst | Temperature (K) | Time (min) | 2-Octanol Yield (%) | 2-Octanone Yield (%) | Sebacic Acid Yield (%) | Reference |

| Raw Castor Oil | 8:15 (NaOH) | 1% Pb₃O₄ | 513 | 20 | - | - | 34.2 | [9] |

| Methylated & Presaponified Castor Oil | 12:15 (NaOH) | 1% Pb₃O₄ | 513 | 20 | 52.2 | - | 70.4 | [1] |

| Methylated & Presaponified Castor Oil | 14:15 (NaOH) | 1% Pb₃O₄ | 513 | 20 | 62.6 | - | 76.2 | [1][7][8] |

| Castor Oil | - | 1% Red Lead | 553 (280°C) | - | 70.1 | - | 72.5 | [4] |

Note: Yields can vary based on the specific experimental setup and purification methods.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis of 2-octanol from castor oil via alkaline fusion.

4.1. Microwave-Induced Alkali Fusion of Methylated and Presaponified Castor Oil

This method has been reported to give high yields of 2-octanol and sebacic acid with significantly reduced reaction times.[7][8]

Materials:

-

Castor Oil

-

Sodium Hydroxide (NaOH)

-

Lead(II,IV) oxide (Pb₃O₄)

-

Hydrochloric Acid (HCl) for acidification

-

Diethyl ether for extraction

-

Anhydrous Sodium Sulfate for drying

Equipment:

-

Microwave reactor system

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Methylation of Castor Oil: Castor oil is first transesterified with methanol in the presence of an acid or base catalyst to produce methyl ricinoleate. This step helps to prevent foaming during the subsequent alkali fusion.[9]

-

Saponification: The methyl ricinoleate is then saponified with a stoichiometric amount of NaOH to form sodium ricinoleate.

-

Alkali Fusion:

-

Work-up and Product Isolation:

-

After cooling, the reaction mixture is dissolved in water.

-

The aqueous solution is extracted with diethyl ether to separate the 2-octanol.

-

The aqueous layer is then acidified with HCl to precipitate the sebacic acid.

-

The ethereal extract containing 2-octanol is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification and Analysis:

4.2. Conventional Alkali Pyrolysis

This method utilizes conventional heating and is a more traditional approach to the synthesis.[4][6]

Materials:

-

Castor Oil

-

Sodium Hydroxide (NaOH)

-

Red Lead (Pb₃O₄) or other suitable catalyst

-

Mineral Oil (as a heat transfer medium)

-

Sulfuric Acid for acidification

-

Apparatus for steam distillation

Equipment:

-

High-temperature reaction vessel (e.g., copper or stainless steel) with mechanical stirring

-

Heating mantle or oil bath

-

Distillation apparatus

-

Condenser

Procedure:

-

Saponification: 25g of castor oil is saponified with 3.3g of NaOH in 75ml of water.[6]

-

Pyrolysis Setup: To the saponified mixture, 0.25g of red lead, 66.7g of mineral oil, and an additional 16.7g of NaOH are added in a suitable reaction vessel.[6]

-

Heating and Distillation:

-

Product Recovery:

-

The crude distillate is collected. The 2-octanol can be separated from the aqueous layer.

-

The reaction residue contains the sodium salt of sebacic acid. This can be dissolved in hot water and acidified with sulfuric acid to precipitate the sebacic acid.

-

-

Purification:

-

The collected 2-octanol is purified by fractional distillation.

-

Experimental Workflow Visualization:

Caption: General experimental workflow for 2-octanol synthesis.

Conclusion

The synthesis of 2-octanol from castor oil represents a viable and sustainable route to this valuable secondary alcohol. The alkaline cleavage of ricinoleic acid is a well-established method, with modern techniques such as microwave-assisted synthesis offering significant improvements in reaction efficiency. For researchers and professionals in drug development, the use of bio-derived 2-octanol can be an important consideration in developing greener and more sustainable synthetic pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the practical application of this chemical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. castoroil.in [castoroil.in]

- 4. Sebacic acid and 2-octanol from castor oil | Semantic Scholar [semanticscholar.org]

- 5. ocl-journal.org [ocl-journal.org]

- 6. Sciencemadness Discussion Board - 2-octanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Occurrence and Analysis of 2-Octanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, is a naturally occurring volatile organic compound found in a diverse range of plant species. As a component of essential oils, it contributes to the characteristic aroma of many plants and possesses various biological activities that are of interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of 2-Octanol in plants, detailing its concentration in various plant parts. Furthermore, this document outlines the detailed experimental protocols for the extraction and quantitative analysis of this compound, providing researchers with the necessary information to conduct further investigations.

Natural Occurrence of 2-Octanol in Plants

2-Octanol has been identified as a constituent of the essential oils of numerous plants, often as a minor component. Its concentration can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. The following table summarizes the quantitative data available on the natural occurrence of 2-Octanol in various plants.

| Plant Species | Family | Common Name | Plant Part | Concentration of 2-Octanol | Analytical Method | Citation |

| Mentha longifolia | Lamiaceae | Biblical Mint | Shoot | 34 ppm | Not specified | [1] |

| Mentha spicata | Lamiaceae | Spearmint | Not specified | Found in essential oil | Not specified | [2] |

| Lippia alba | Verbenaceae | Bushy Matgrass | Leaf | Trace amounts | GC-MS | [3] |

| Coriandrum sativum | Apiaceae | Coriander | Leaf | 504 ppm | Not specified | [1] |

| Citrus limon | Rutaceae | Lemon | Essential Oil | 15 ppm | Not specified | [4] |

| Satureja montana | Lamiaceae | Savory | Plant | 0-55 ppm | Not specified | [1] |

| Thymus longicaulis | Lamiaceae | Kekik | Shoot | 0-5 ppm | Not specified | [1] |

| Citrus reticulata | Rutaceae | Tangerine | Fruit | 9 ppm | Not specified | [4] |

| Citrus aurantiifolia | Rutaceae | Lime | Fruit | 1 ppm | Not specified | [1] |

| Thymus cilicicus | Lamiaceae | Anatolian Thyme | Shoot | 0-1.5 ppm | Not specified | [1] |

Biosynthesis of 2-Octanol in Plants

While a specific biosynthetic pathway for 2-Octanol has not been elucidated, it is generally understood to be a product of the fatty acid metabolism in plants. Fatty alcohols are synthesized through the reduction of fatty acyl-CoAs or acyl-ACPs by fatty acyl-CoA reductases (FARs).[5][6] The biosynthesis originates from C16 and C18 fatty acids synthesized in the plastids, which are then elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs).[5] These VLCFAs can then enter an alcohol-forming pathway where FARs catalyze their reduction to primary alcohols. Secondary alcohols like 2-Octanol are likely formed through subsequent enzymatic modifications of these primary fatty acid precursors, although the specific enzymes involved in the formation of the secondary alcohol at the C-2 position of an octyl chain are not well-characterized.

Experimental Protocols

The extraction and quantification of 2-Octanol from plant materials typically involve steam distillation to isolate the essential oil, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. For trace-level analysis of volatile compounds, headspace solid-phase microextraction (HS-SPME) is often employed.

I. Extraction of Essential Oil by Steam Distillation

This protocol is a general procedure for the extraction of essential oils from plant material, such as mint leaves.[1][7]

Materials:

-

Fresh or dried plant material (e.g., Mentha spicata leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: If using fresh plant material, chop it into smaller pieces to increase the surface area for extraction. If using dried material, it can be used as is or lightly crushed.

-

Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Place the plant material into the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which will be a two-phase mixture of essential oil and water (hydrosol), in the receiver.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate. The essential oil layer, being less dense than water, will typically be the upper layer.

-

Drying: Drain the lower aqueous layer and collect the essential oil. Dry the essential oil by adding a small amount of anhydrous sodium sulfate.

-

Storage: Decant the dried essential oil into a clean, airtight glass vial and store it in a cool, dark place.

II. Analysis of 2-Octanol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 2-Octanol within an essential oil sample.[3]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as carrier gas

Procedure:

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 1:50 ratio)

-

Oven Temperature Program: Start at 60 °C, then ramp up to 285 °C at a rate of 4.3 °C/min.

-

Carrier Gas Flow Rate: 1 mL/min

-

MS Source Temperature: 200 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40–350 amu

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis: The compounds will be separated based on their boiling points and polarity as they pass through the column. The mass spectrometer will then ionize and fragment the molecules, producing a unique mass spectrum for each compound.

-

Identification: Identify 2-Octanol by comparing its retention time and mass spectrum with that of a pure standard and/or by matching the mass spectrum to a library database (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of 2-Octanol of known concentrations. The concentration of 2-Octanol in the sample can then be determined by comparing its peak area to the calibration curve.

III. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the analysis of volatile compounds, including 2-Octanol, directly from plant material without prior extraction.

Materials:

-

Fresh plant material

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

GC-MS system

Procedure:

-

Sample Preparation: Place a small amount of the fresh plant material into a headspace vial and seal it.

-

Extraction:

-

Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

-

Desorption and Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

The adsorbed compounds will be thermally desorbed from the fiber onto the GC column.

-

The analysis then proceeds as described in the GC-MS protocol.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of 2-Octanol from plant materials.

Conclusion

2-Octanol is a widespread, albeit typically minor, constituent of the essential oils of many aromatic plants. Its presence can be reliably determined and quantified using standard analytical techniques such as steam distillation followed by GC-MS. For more sensitive analysis of this and other volatile compounds, HS-SPME-GC-MS offers a powerful alternative. While the specific biological roles and signaling pathways of 2-Octanol in plants remain an area for further research, the methodologies outlined in this guide provide a solid foundation for scientists and researchers to explore its natural occurrence and potential applications. Further investigation into the biosynthesis of secondary alcohols in plants will be crucial to fully understand the metabolic origins of 2-Octanol.

References

- 1. davuniversity.org [davuniversity.org]

- 2. Chemical characterization of Lippia alba essential oil: an alternative to control green molds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Volatile Compounds Profiling of Fresh R. alba L. Blossom by Headspace—Solid Phase Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

2-Octanol: A Comprehensive Toxicological and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety information for 2-Octanol (CAS No: 123-96-6). The information is compiled from a comprehensive review of safety data sheets, regulatory databases, and scientific literature.

Executive Summary

2-Octanol is a secondary alcohol that is classified as a combustible liquid and causes skin and serious eye irritation.[1] Acute toxicity data indicates low to moderate toxicity via the oral route, with some variability in reported values. It is considered to be a mild skin irritant and a strong eye irritant. Current data suggests that 2-Octanol is not a skin sensitizer (B1316253) and is not mutagenic. Information on reproductive and developmental toxicity is limited, but available screening studies do not indicate significant effects.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H18O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless, oily liquid | [2] |

| Odor | Characteristic, aromatic | --INVALID-LINK-- |

| Boiling Point | 178.5 °C | [2] |

| Melting Point | -38.6 °C | [2] |

| Flash Point | 76 °C | [2] |

| Water Solubility | 0.96 g/L at 25 °C | [2] |

| log Kow | 2.72 | [2] |

Toxicological Data

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg bw | --INVALID-LINK-- |

| LD50 | Rat | Oral | 3200 mg/kg bw | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 4 g/kg | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | --INVALID-LINK-- |

| LC50 | Rat | Inhalation | No data available |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of 2-Octanol is typically determined using a method similar to the OECD Guideline 401. In this study, the test substance is administered in a single dose by gavage to a group of fasted experimental animals (usually rats). The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem examination is conducted on all animals.

Figure 1: Workflow for an acute oral toxicity study.

Skin Irritation/Corrosion

2-Octanol is classified as a skin irritant.[1] Studies in rabbits have shown that it can cause erythema and edema.

| Species | Exposure | Observation | Result | Reference |

| Rabbit | 4 hours (semi-occlusive) | 24, 48, 72 hours | Irritating | --INVALID-LINK-- |

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit) under a semi-occlusive patch for 4 hours.[3] The skin is then observed for erythema and edema at specific intervals (1, 24, 48, and 72 hours) after patch removal, and the reactions are scored.[4]

Figure 2: Workflow for a skin irritation study.

Eye Irritation/Corrosion

2-Octanol is classified as causing serious eye damage.[5] In a study conducted on rabbits according to OECD Guideline 405, 2-Octanol was found to be a strong irritant, with effects on the cornea, iris, and conjunctiva. The mean scores at 24, 48, and 72 hours are presented below.

| Observation Time | Cornea Opacity (Mean) | Iris Lesion (Mean) | Conjunctivae Redness (Mean) | Conjunctivae Chemosis (Mean) |

| 24 hours | 1.3 | 0.7 | 2.3 | 2.0 |

| 48 hours | 1.0 | 0.3 | 2.0 | 1.3 |

| 72 hours | 0.7 | 0.0 | 1.7 | 1.0 |

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.[6] The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, and the lesions are scored.[5]

Figure 3: Workflow for an eye irritation study.

Skin Sensitization

Available data from a Local Lymph Node Assay (LLNA) indicates that 2-Octanol is not a skin sensitizer.

| Test | Species | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Not sensitizing | --INVALID-LINK-- |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[7] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[8] On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater.[7]

References

spectroscopic analysis of 2-Octanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Octanol, a secondary alcohol with applications in various scientific and industrial fields. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related areas who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Octanol, both ¹H and ¹³C NMR are essential for its structural confirmation.

¹H NMR Spectroscopy of 2-Octanol

¹H NMR spectroscopy of 2-Octanol reveals distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Data for 2-Octanol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | Sextet | 1H | H-2 (CH-OH) |

| ~1.68 | Broad Singlet | 1H | OH |

| ~1.51 - 1.18 | Multiplet | 10H | H-3 to H-7 (CH₂) |

| ~1.18 | Doublet | 3H | H-1 (CH₃) |

| ~0.89 | Triplet | 3H | H-8 (CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy of 2-Octanol

¹³C NMR spectroscopy provides information about the different carbon environments in 2-Octanol.

Table 2: ¹³C NMR Data for 2-Octanol in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~68.0 | C-2 (CH-OH) |

| ~39.4 | C-3 (CH₂) |

| ~31.9 | C-6 (CH₂) |

| ~29.4 | C-5 (CH₂) |

| ~25.8 | C-4 (CH₂) |

| ~23.4 | C-1 (CH₃) |

| ~22.7 | C-7 (CH₂) |

| ~14.1 | C-8 (CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of 2-Octanol is as follows:

-

Sample Preparation: Prepare a solution of 2-Octanol by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Octanol is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group.

Table 3: Key IR Absorption Bands for 2-Octanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (alcohol) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1110 | Medium | C-O stretch (secondary alcohol) |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples like 2-Octanol.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application: Place a small drop of neat 2-Octanol directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Octanol, electron ionization (EI) is a common method, which causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecule's structure. The molecular ion peak (M⁺) for 2-Octanol is expected at m/z 130, though it may be weak or absent in EI-MS.[2][3][4]

The fragmentation of alcohols in EI-MS is primarily driven by two main pathways: alpha-cleavage and dehydration.[5][6][7]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 2-Octanol

| m/z | Relative Intensity | Proposed Fragment Ion and Loss |

| 130 | Low | [C₈H₁₈O]⁺ (Molecular Ion) |

| 115 | Low | [M - CH₃]⁺ (Loss of a methyl radical from the molecular ion) |

| 112 | Moderate | [M - H₂O]⁺ (Loss of water via dehydration) |

| 87 | Moderate | [M - C₃H₇]⁺ (Alpha-cleavage, loss of a propyl radical) |

| 45 | High (Base Peak) | [CH₃CHOH]⁺ (Alpha-cleavage, loss of a hexyl radical) |

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of 2-Octanol into the mass spectrometer. For a volatile liquid, this can be done via direct injection using a syringe into a heated inlet or through a gas chromatography (GC-MS) system.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizing the Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis of 2-Octanol and its fragmentation pattern in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of 2-Octanol.

Caption: Key fragmentation pathways of 2-Octanol in EI-MS.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Infrared absorbance spectroscopy of aqueous proteins: Comparison of transmission and ATR data collection and analysis for secondary structure fitting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. 2-Octanol [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Octanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-octanol (B43104) in various organic solvents. Understanding the solubility characteristics of 2-octanol is crucial for its application as a solvent, reactant, and formulation component in diverse fields, including pharmaceuticals, flavorings, and industrial processes. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical framework for understanding the factors influencing solubility.

Quantitative Solubility Data

Precise quantitative data on the solubility of 2-octanol in a wide array of organic solvents is not extensively compiled in single resources. However, based on available literature, 2-octanol is generally characterized as being soluble in most common organic solvents. It is miscible with aromatic and aliphatic hydrocarbons and soluble in polar solvents like ethanol, ethyl ether, and acetone.[1] The following table summarizes the available quantitative and qualitative solubility information. It is important to note that "miscible" indicates solubility in all proportions.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Source |

| Water | Protic | 20 | 0.1 g/100 mL | [2][3] |

| Water | Protic | 25 | 1.12 - 1.2 g/L | [2][4] |

| Ethanol | Protic, Alcohol | - | Soluble | [1] |

| Diethyl Ether | Ether | - | Soluble | [1] |

| Acetone | Ketone | - | Soluble | [1] |

| Chloroform | Halogenated | - | Soluble | [3][4] |

| Aliphatic Hydrocarbons | Alkane | - | Miscible | [1] |

| Aromatic Hydrocarbons | Aromatic | - | Miscible | [1] |

Note: The term "soluble" in this context is qualitative and indicates a significant degree of dissolution, though the precise quantitative value is not specified in the cited sources. Further experimental data is required for a more comprehensive quantitative analysis.

Factors Influencing Solubility

The solubility of 2-octanol in a given organic solvent is governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute (2-octanol) and the solvent. A diagram illustrating these relationships is provided below.

Caption: Key intermolecular forces governing the solubility of 2-octanol.

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a liquid like 2-octanol in an organic solvent typically involves the method of saturation . This can be achieved through various analytical techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for determining the solubility of 2-octanol in an organic solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology: Isothermal Saturation Method

-

Preparation of the Saturated Solution:

-

An excess amount of 2-octanol is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated vigorously using a magnetic stirrer or mechanical shaker to ensure thorough mixing and facilitate the dissolution process.

-

-

Equilibration:

-

The vessel is maintained at a constant temperature using a water bath or a thermostatically controlled chamber.

-

The mixture is stirred for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached, meaning the solvent is fully saturated with 2-octanol.

-

-

Phase Separation:

-

After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature for a sufficient time to allow for the complete separation of the excess, undissolved 2-octanol from the saturated solvent phase.

-

-

Sampling and Analysis:

-